molecular formula C4H8ClN3O B6219267 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride CAS No. 2751611-48-8

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride

Cat. No. B6219267
CAS RN: 2751611-48-8
M. Wt: 149.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride (4-AMP HCl) is a small molecule drug that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is a useful tool for lab experiments.

Scientific Research Applications

4-AMP HCl is used as a tool to study a variety of physiological processes, such as enzyme regulation, signal transduction, and gene expression. It is also used to study the effects of drugs on the body, as well as the effects of drugs on enzymes and other proteins.

Mechanism of Action

4-AMP HCl acts as a non-competitive inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also acts as a competitive inhibitor of the enzyme xanthine oxidase (XO).
Biochemical and Physiological Effects
4-AMP HCl has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. It also inhibits the production of nitric oxide, a molecule involved in vasodilation. In addition, 4-AMP HCl has been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-AMP HCl for lab experiments include its ability to inhibit a variety of enzymes and its relatively low cost. The limitations of using 4-AMP HCl for lab experiments include its short half-life, which can limit its effectiveness in long-term experiments, and its potential to cause side effects.

Future Directions

For research involving 4-AMP HCl include further studies on its mechanism of action, its effects on other enzymes and proteins, and its potential therapeutic applications. Other potential directions for research include exploring the use of 4-AMP HCl as a tool to study drug metabolism and its potential use in drug delivery systems. Additionally, research into the use of 4-AMP HCl as a potential treatment for inflammatory diseases, such as asthma and allergies, could be explored.

Synthesis Methods

4-AMP HCl is synthesized by reacting 4-amino-1-methyl-1H-pyrazol-3-ol (4-AMP) with hydrochloric acid. This reaction is carried out at room temperature and yields a white solid. The product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride involves the reaction of 4-amino-1-methyl-1H-pyrazol-3-ol with hydrochloric acid.", "Starting Materials": [ "4-amino-1-methyl-1H-pyrazol-3-ol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-amino-1-methyl-1H-pyrazol-3-ol in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitated solid is filtered and washed with water.", "The product is dried under vacuum to obtain 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride." ] }

CAS RN

2751611-48-8

Molecular Formula

C4H8ClN3O

Molecular Weight

149.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.